N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their unique electronic properties and have been extensively studied for their applications in various fields such as optoelectronics, photovoltaics, and medicinal chemistry.
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide can be compared with other benzothiadiazole derivatives such as:
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound has similar electronic properties but differs in its chemical structure and specific applications.
N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide:
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3OS/c14-7-4-5-8(9(15)6-7)13(19)16-10-2-1-3-11-12(10)18-20-17-11/h1-6H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJNWQLSZRUHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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